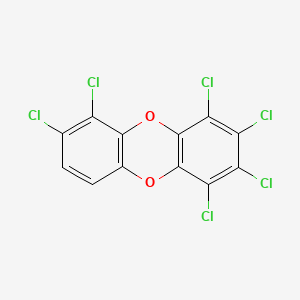

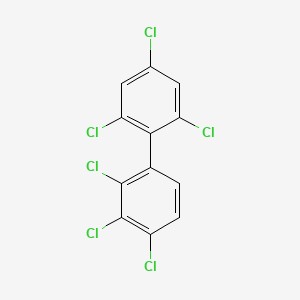

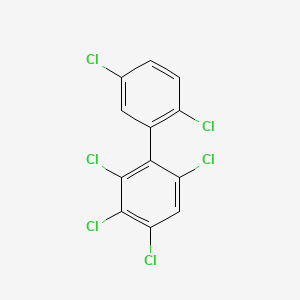

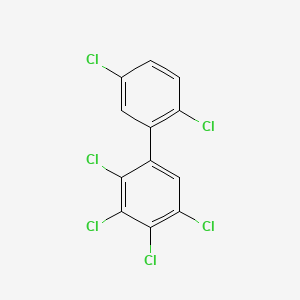

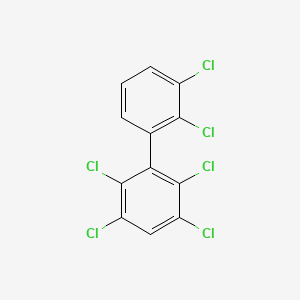

2,2',3,4,5',6-六氯联苯

描述

2,2',3,4,5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 2', 3, 4, 5', and 6 positions of the biphenyl structure. This compound is one of the numerous congeners of polychlorinated biphenyls (PCBs), which are organic chlorine compounds with 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings connected by a single bond. PCBs, including this congener, have been widely used in industrial applications but are now regulated due to their environmental persistence and potential health hazards .

Synthesis Analysis

The synthesis of chlorinated biphenyls like 2,2',3,4,5',6-Hexachlorobiphenyl typically involves direct chlorination of biphenyls or coupling reactions of chlorinated benzene derivatives. While the provided papers do not directly describe the synthesis of this specific congener, they do provide insights into the synthesis of related chlorinated organic compounds. For example, the synthesis of complex chlorinated structures can involve palladium-promoted cross-coupling reactions, as seen in the preparation of hexaferrocenyl bithiophene . Similarly, the synthesis of chlorinated acridine diones involves crystallization and structural determination, which could be analogous to the steps required for synthesizing and confirming the structure of chlorinated biphenyls .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the position and number of chlorine substituents on the biphenyl rings. The structure of 2,2',3,4,5',6-Hexachlorobiphenyl would show a high degree of chlorination, which influences its physical and chemical properties. X-ray diffraction studies are often used to determine the precise molecular structure of such compounds, as demonstrated in the analysis of various chlorinated organic molecules .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations. For instance, the oxidation of chlorinated compounds can lead to the formation of sulfoxides, dioxides, and other oxidized derivatives, as seen in the oxidation of a tetramethyl-diphenyl-dithiabicyclohexane . These reactions are important for understanding the environmental fate and potential biotransformation pathways of PCBs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2',3,4,5',6-Hexachlorobiphenyl are influenced by its high chlorine content. Chlorinated biphenyls are generally hydrophobic, persistent in the environment, and can bioaccumulate in living organisms. They may display intramolecular interactions such as hydrogen bonding or π-π stacking, which can affect their crystalline structures and solubility . The electrochemical properties of chlorinated compounds can be studied using techniques like cyclic voltammetry, which may provide insights into the redox behavior of PCBs .

Relevant Case Studies

While the provided papers do not include case studies on 2,2',3,4,5',6-Hexachlorobiphenyl, they do offer examples of studies on related chlorinated compounds. For instance, the synthesis and structural analysis of various chlorinated organic molecules can serve as a reference for understanding the properties and behavior of chlorinated biphenyls in different environments . Additionally, the study of the magnetic properties of polychlorotriphenylmethyl units provides an example of how the electronic properties of chlorinated compounds can be affected by their molecular structure .

科学研究应用

代谢和排泄

Kato、McKinney和Matthews(1980年)的研究表明,类似2,2',3,4,5',6-六氯联苯的六氯联苯的代谢和排泄受到氯原子在联苯环上的位置的影响,而不是氯替代的程度。他们发现,没有邻位未替代碳原子的六氯联苯异构体代谢和排泄缓慢,而有邻位未替代碳原子的异构体代谢和排泄迅速。这些发现表明芳烃氧化物中间体在PCB代谢中起主导作用 (Kato, McKinney, & Matthews, 1980)。

降解和分析指标

Turrio-Baldassarri等人(1997年)探讨了六氯联苯的降解,指出包括2,2',3,4,5',6-六氯联苯在内的某些同分异构体在生物基质中更容易降解。他们的研究提供了关于食物链中不同同分异构体比例的见解,以及这些比例如何指示可能的外部污染 (Turrio-Baldassarri等人,1997年)。

在超临界流体中的溶解度

Anitescu和Tavlarides(1999年)研究了各种PCB同分异构体(包括2,2',3,4,5',6-六氯联苯)在二氧化碳等超临界流体中的溶解度。他们发现,通过用正丁烷和甲醇等物质修改二氧化碳,可以增加这些同分异构体的溶解度 (Anitescu & Tavlarides, 1999)。

环境持久性和毒性

Eddy(2020年)对PCB化合物的毒性进行了理论化学研究,包括2,2',3,4,5',6-六氯联苯。该研究利用分子描述符建立了定量结构-毒性关系,揭示了PCB的毒性可能受到取代氯原子的数量以及它们在芳香碳上的位置的影响。这项研究突出了PCB的反应性,并提供了估计其毒性的方法 (Eddy, 2020)。

人类和动物代谢

研究还探讨了不同物种中六氯联苯的代谢。Ariyoshi等人(1995年)研究了人体中六氯联苯同分异构体的代谢,发现人类CYP2B6酶可以代谢这些化合物,尽管与其他动物物种相比代谢速率不同。这项研究揭示了为什么某些PCB同分异构体在人体中仍然丰富 (Ariyoshi et al., 1995)。

不同物种中的药代动力学

Lutz等人(1984年)比较了小鼠、大鼠、狗和猴子中几种PCB(包括2,2',3,4,5',6-六氯联苯)的药代动力学。他们的研究结果显示,代谢和排泄存在物种特异性差异,排泄主要通过粪便途径,需要在尿液和胆汁排泄之前进行代谢 (Lutz et al., 1984)。

环境降解和分析方法

在环境背景下,Noma等人(2007年)对钠分散法去氯化多氯联苯(包括2,2',3,4,5',6-六氯联苯)的研究表明了降解这些化合物的有效途径。他们的研究为主要去氯途径和聚合降解产物的结构提供了宝贵的见解,有助于理解如何减轻环境中的PCB污染(Noma et al., 2007)。

安全和危害

作用机制

Target of Action

2,2’,3,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its target, the circadian clock, by inhibiting the expression of PER1 . This inhibition disrupts the normal functioning of the circadian clock, which can lead to various health effects.

Biochemical Pathways

It is known that the compound’s action on the circadian clock can disrupt various physiological processes regulated by the circadian rhythm .

Pharmacokinetics

Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . It is also resistant to metabolism, leading to long-term persistence in the body .

Result of Action

The inhibition of PER1 expression by 2,2’,3,4,5’,6-Hexachlorobiphenyl can disrupt the normal functioning of the circadian clock . This disruption can lead to various health effects, including metabolic disorders and neurodevelopmental disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,5’,6-Hexachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to accumulate in fatty tissues, which can increase its bioavailability and potential toxicity . Additionally, its resistance to metabolism means that it can persist in the environment for a long time .

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXRQFOKRZJAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074201 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68194-14-9 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8864A3VYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)